molecular formula C15H11FN2O2 B1475570 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1895711-20-2

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1475570
CAS RN: 1895711-20-2
M. Wt: 270.26 g/mol
InChI Key: DYVMVFOVAYTEIL-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years due to its wide range of applications. Various strategies have been employed for the synthesis of this scaffold, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed, focusing on the ecological impact of the methods and mechanistic aspects .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse and have been the subject of extensive research. The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Recent protocols have focused on metal-free direct synthesis of imidazo[1,2-a]pyridines .

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyridines, the class of compounds to which Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate belongs, have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have shown potential in various areas such as:

Drug Development

Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized. These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprinone .

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Environmentally Friendly Synthesis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, including this compound, has been developed. This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Material Science

Imidazo[1,2-a]pyridines are also useful in material science due to their structural character .

Fluorescence Sensors

Due to their properties, imidazo[1,2-a]pyridines have found broad application as fluorescence sensors .

Laser Dyes

Imidazo[1,2-a]pyridines are employed in laser dyes .

Molecular Switches

Imidazo[1,2-a]pyridines are also used in molecular switches .

Future Directions

The future directions in the research and development of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The focus is also on the development of environmentally benign synthetic strategies .

properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)11-6-7-18-9-13(17-14(18)8-11)10-2-4-12(16)5-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVMVFOVAYTEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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